2-(3,7-Dimethylocta-2,6-dien-1-YL)-1,3-dimethoxy-5-pentylbenzene
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Overview
Description
Cannabigerol dimethyl ether is a synthetic derivative of cannabigerol, a non-psychoactive cannabinoid found in the Cannabis sativa plant. Cannabigerol is known for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and neuroprotective effects. Cannabigerol dimethyl ether is of interest due to its potential enhanced stability and bioactivity compared to its parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cannabigerol dimethyl ether can be synthesized through various methods. One common approach involves the methylation of cannabigerol using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as acetone or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of cannabigerol dimethyl ether involves optimizing the synthetic route to achieve high yields and purity. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Purification steps such as column chromatography or recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Cannabigerol dimethyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert it to alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a nucleophile like sodium azide.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cannabigerol dimethyl ether has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of cannabinoids and their derivatives.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating conditions such as inflammation, bacterial infections, and neurodegenerative diseases.
Industry: Utilized in the development of cannabinoid-based products and formulations.
Mechanism of Action
Cannabigerol dimethyl ether exerts its effects through interactions with various molecular targets and pathways:
Cannabinoid Receptors: It binds to cannabinoid receptors 1 and 2, modulating their activity and influencing processes such as pain perception and immune response.
G-Protein-Coupled Receptors: It interacts with G-protein-coupled receptors, affecting intracellular signaling cascades.
Ion Channels: It modulates the activity of ion channels, influencing neuronal excitability and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Cannabidiol dimethyl ether: Another dimethyl ether derivative with potential therapeutic properties.
Cannabigerol monomethyl ether: A related compound with a single methyl group, differing in its chemical properties and bioactivity.
Uniqueness
Cannabigerol dimethyl ether is unique due to its dual methylation, which may enhance its stability and bioactivity compared to other cannabinoids. Its specific interactions with molecular targets and pathways also distinguish it from similar compounds.
Properties
CAS No. |
29106-16-9 |
---|---|
Molecular Formula |
C23H36O2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-1,3-dimethoxy-5-pentylbenzene |
InChI |
InChI=1S/C23H36O2/c1-7-8-9-13-20-16-22(24-5)21(23(17-20)25-6)15-14-19(4)12-10-11-18(2)3/h11,14,16-17H,7-10,12-13,15H2,1-6H3/b19-14+ |
InChI Key |
GDBWRAFIFHBEOL-XMHGGMMESA-N |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C/C=C(\C)/CCC=C(C)C)OC |
SMILES |
CCCCCC1=CC(=C(C(=C1)OC)CC=C(C)CCC=C(C)C)OC |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)OC)CC=C(C)CCC=C(C)C)OC |
Synonyms |
(E)-2-(3,7-Dimethyl-2,6-octadienyl)-1,3-dimethoxy-5-pentyl-benzene; _x000B_2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-1,3-dimethoxy-5-pentyl-benzene; Cannabigerol Dimethyl Ether |
Origin of Product |
United States |
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